molecular formula C17H15NO2 B1303266 1-methyl-2-(3-methylphenoxy)-1H-indole-3-carbaldehyde CAS No. 338416-84-5

1-methyl-2-(3-methylphenoxy)-1H-indole-3-carbaldehyde

Cat. No. B1303266
CAS RN: 338416-84-5
M. Wt: 265.31 g/mol
InChI Key: QHXHYVGYLMKQRI-UHFFFAOYSA-N
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Description

1-Methyl-2-(3-methylphenoxy)-1H-indole-3-carbaldehyde, also known as MMPI-3C, is an organic compound belonging to the class of aryloxyindoles. It is a versatile compound that has been used in various scientific research applications. It has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

Green and Sustainable Synthesis

1-Methyl-2-(3-methylphenoxy)-1H-indole-3-carbaldehyde, due to its core structure indole-3-carbaldehyde, finds application in green and sustainable chemistry. It serves as a versatile synthon in organic synthesis, with notable efficiency in knoevenagel condensation reactions. The use of ZnO nanoparticles as catalysts in the synthesis of knoevenagel condensed products of indole-3-carbaldehydes highlights its application in environmentally friendly chemical processes. This methodology boasts advantages like excellent yields, short reaction times, and high reaction rates, all while being economically and environmentally favorable (Madan, 2020).

Catalysis and Organic Synthesis

The compound is also pivotal in the development of new catalytic processes. It forms the basis for synthesizing indole core-containing Schiff bases, which are then used to produce palladacycles. These palladacycles, with both normal and spiro chelate rings, show significant promise as catalysts for various organic reactions, including the Suzuki–Miyaura coupling and allylation of aldehydes. The synthesis of these complexes demonstrates the compound's role in advancing catalytic methodologies, offering a homogeneous pathway for these reactions (Singh et al., 2017).

Anticancer Activity

Another research avenue for this compound involves its derivatives in medicinal chemistry, particularly in anticancer activity. The synthesis of 3-methyl-4-((1-methyl-1H-indol-3-yl)methylene)isoxazol-5(4H)-ones and their evaluation against liver cancer proteins underscore the potential of indole-3-carbaldehyde derivatives in developing new anticancer agents. These compounds exhibit promising in vitro anti-cancer activity, especially against HepG2 cell lines, highlighting the therapeutic potential of modifications at the indole-3-carbaldehyde core (Reddy & Reddy, 2020).

Antioxidant Properties

The compound's derivatives have been evaluated for their antioxidant activity, with certain N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives showing significant antioxidant effects. These derivatives were synthesized through condensation reactions and assessed using standard antioxidant assays, revealing their potential as new antioxidant agents. This research area emphasizes the compound's utility in developing compounds with beneficial health effects (Gopi & Dhanaraju, 2020).

Antibacterial Activities

Research into semicarbazone derivatives of indole-3-carbaldehyde, including this compound, demonstrates their antibacterial potential. These derivatives show inhibitory activity against various bacterial strains, including Gram-positive and Gram-negative bacteria, indicating their importance in developing new antibacterial agents. The study of these compounds' antibacterial properties further illustrates the versatility of indole-3-carbaldehyde derivatives in pharmaceutical applications (Carrasco et al., 2020).

Mechanism of Action

Future Directions

The study of indole derivatives is a vibrant field due to their prevalence in natural products and potential therapeutic applications. Future research could focus on synthesizing new derivatives and studying their properties and biological activities .

Biochemical Analysis

Biochemical Properties

1-methyl-2-(3-methylphenoxy)-1H-indole-3-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and cell division . By binding to the enzyme’s active site, this compound prevents the enzyme from performing its function, leading to the accumulation of DNA breaks and ultimately cell death. Additionally, this compound can interact with other proteins involved in cell signaling pathways, further influencing cellular processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, by disrupting the normal function of topoisomerase II . This leads to the activation of cell signaling pathways that promote cell death and inhibit cell proliferation. Furthermore, this compound can alter gene expression by affecting transcription factors and other regulatory proteins, resulting in changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The primary mechanism involves the inhibition of topoisomerase II by binding to its active site . This binding prevents the enzyme from cleaving and rejoining DNA strands, leading to the accumulation of DNA breaks and subsequent cell death. Additionally, this compound can interact with other biomolecules, such as transcription factors and signaling proteins, to modulate gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of topoisomerase II activity and persistent changes in cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit topoisomerase II activity without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed. These findings suggest that there is a threshold dose beyond which the compound’s adverse effects outweigh its therapeutic benefits.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, converting it into more water-soluble metabolites that can be excreted from the body. These metabolic processes can affect the compound’s bioavailability and overall efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . Additionally, transport proteins and binding proteins may facilitate the compound’s movement within the cell and its accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the nucleus, where it interacts with topoisomerase II and other nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus. The presence of this compound in the nucleus allows it to effectively modulate DNA replication and gene expression.

properties

IUPAC Name

1-methyl-2-(3-methylphenoxy)indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-12-6-5-7-13(10-12)20-17-15(11-19)14-8-3-4-9-16(14)18(17)2/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHXHYVGYLMKQRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=C(C3=CC=CC=C3N2C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901203363
Record name 1-Methyl-2-(3-methylphenoxy)-1H-indole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901203363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

338416-84-5
Record name 1-Methyl-2-(3-methylphenoxy)-1H-indole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338416-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-2-(3-methylphenoxy)-1H-indole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901203363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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